
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H8N4O5 and its molecular weight is 276.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.04946937 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
Research has focused on the synthesis and structural characterization of pyrazoline and pyrazole derivatives, demonstrating the importance of these compounds in the development of materials with specific molecular architectures. For instance, Delgado et al. (2020) synthesized and characterized a pyrazoline compound, emphasizing the role of weak intermolecular interactions in crystal packing through Hirshfeld surface analysis (Delgado et al., 2020). Similarly, Kumar et al. (2022) conducted a study on 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, utilizing X-ray diffraction, NMR spectroscopy, and Hirshfeld surface analysis to explore intermolecular interactions (Kumar et al., 2022).
Molecular Modeling and Docking Studies
The synthesis of novel compounds often leads to molecular modeling and docking studies to explore potential pharmaceutical applications. The research by Ravula et al. (2016) on novel pyrazoline derivatives highlights the use of microwave-assisted synthesis for creating compounds with potential anti-inflammatory and antibacterial properties, supported by molecular docking studies to predict the biological activity (Ravula et al., 2016).
Reaction Mechanisms and Synthetic Pathways
Investigations into the synthetic pathways and reaction mechanisms of pyrazole derivatives reveal insights into their potential for creating complex molecular structures. For example, Kimbaris et al. (2004) explored novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis, showcasing unusual Truce–Smiles type rearrangements, indicative of the synthetic versatility of nitrophenyl-pyrazole compounds (Kimbaris et al., 2004).
Environmental and Green Chemistry
Yang et al. (2014) developed an environmentally benign route for the large-scale preparation of an oxazolidinone antibacterial candidate, highlighting the role of pyrazole derivatives in the development of sustainable pharmaceutical manufacturing processes (Yang et al., 2014).
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-10(7-13-6-5-11(12-13)15(19)20)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWARCRJKFBADLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
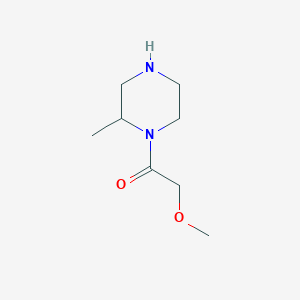
![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)
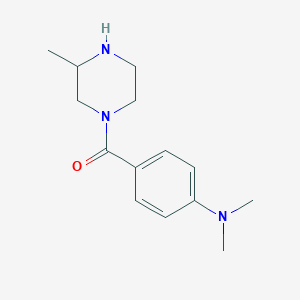
![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)
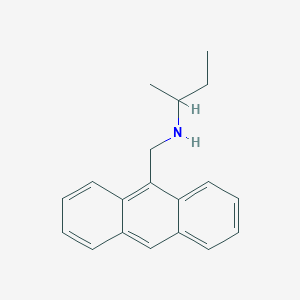
![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
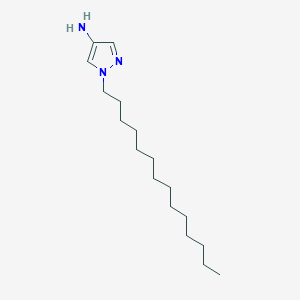
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
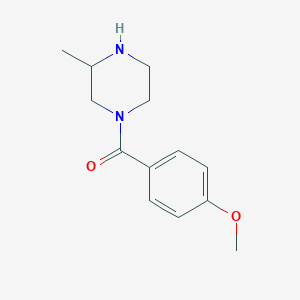
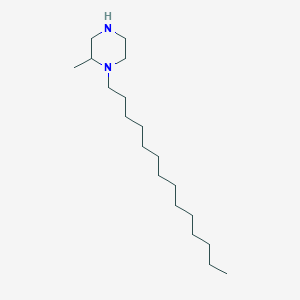

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
